![molecular formula C27H16Cl4N4O6 B4964034 N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)
N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide), commonly known as MBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBP is a synthetic derivative of benzamide and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MBP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. MBP has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, MBP has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MBP has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, MBP has been found to exhibit anti-inflammatory and anti-oxidant activity. MBP has also been found to modulate the immune system by inhibiting the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBP for lab experiments is its potent anti-cancer activity. MBP has been found to be effective against a wide range of cancer cell lines, and has been shown to inhibit the growth and metastasis of tumors in animal models. However, MBP is a complex compound that requires careful attention to detail during synthesis to ensure the purity of the final product. In addition, MBP can be toxic at high concentrations, and care must be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for research on MBP. One area of research is to further elucidate the mechanism of action of MBP. This will help to identify potential targets for cancer therapy and other diseases. Another area of research is to develop new synthetic derivatives of MBP that exhibit improved potency and selectivity. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of MBP in humans.
Synthesemethoden
The synthesis of MBP involves the reaction of 2,4-dichlorobenzoic acid with 3-nitro-4-chloroaniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with formaldehyde to form the final product, MBP. The synthesis of MBP is a complex process and requires careful attention to detail to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
MBP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MBP is in the field of cancer research. MBP has been found to exhibit potent anti-cancer activity in vitro, and has been shown to induce cell death in a variety of cancer cell lines. In addition, MBP has been found to inhibit the growth and metastasis of tumors in animal models.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]-2-nitrophenyl]methyl]-3-nitrophenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16Cl4N4O6/c28-16-3-7-20(22(30)10-16)26(36)32-18-5-1-14(24(12-18)34(38)39)9-15-2-6-19(13-25(15)35(40)41)33-27(37)21-8-4-17(29)11-23(21)31/h1-8,10-13H,9H2,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFGEYWTICQWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])CC3=C(C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16Cl4N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4963956.png)
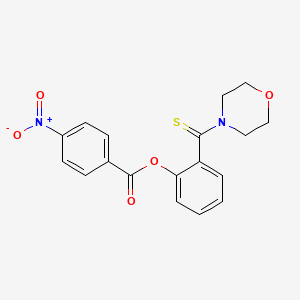
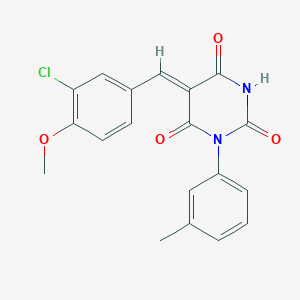
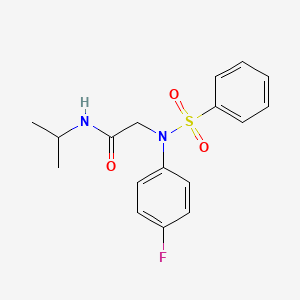
![N-methyl-N-[(9-methyl-9H-imidazo[1,2-a]benzimidazol-2-yl)methyl]-1-adamantanamine dihydrochloride](/img/structure/B4963983.png)
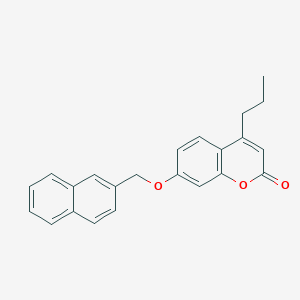
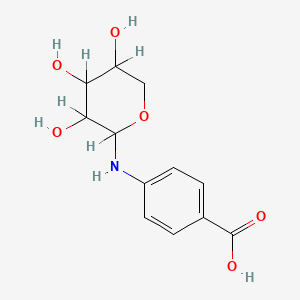
![N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4964005.png)
![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
![acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B4964020.png)


![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)